tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
The synthesis of tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .
Comparison with Similar Compounds
Tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3S)-3-hydroxymethyl-3-methylpyrrolidine-1-carboxylate: This compound lacks one hydroxymethyl group, which may affect its reactivity and applications.
Tert-butyl (3S)-3,4-dimethylpyrrolidine-1-carboxylate:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9?,12-/m0/s1 |
InChI Key |
UWHGJLOXJMOWOT-ACGXKRRESA-N |
Isomeric SMILES |
C[C@]1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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